molecular formula C16H10Cl2N2O2 B3005219 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 327063-85-4

2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B3005219
CAS No.: 327063-85-4
M. Wt: 333.17
InChI Key: OGHYJTJQXJTYGX-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyano group, a dichlorophenyl group, and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline, 4-hydroxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form 3-(4-hydroxyphenyl)prop-2-enenitrile.

    Amidation Reaction: The resulting product is then subjected to an amidation reaction with 2,4-dichloroaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,4-dichlorophenyl)acetamide: Similar structure but lacks the hydroxyphenyl group.

    3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure but lacks the dichlorophenyl group.

    N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the cyano group.

Uniqueness

The presence of both the cyano group and the hydroxyphenyl group in 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide makes it unique compared to its analogs. This combination of functional groups may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-15(14(18)8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYJTJQXJTYGX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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